3,4,5-Trimethoxybenzoic Acid-d9

Description

Properties

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

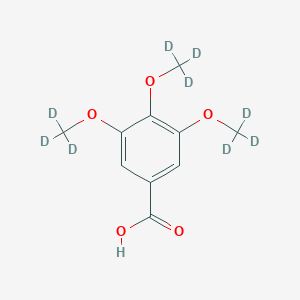

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOFNCYXJUNBT-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481383 |

Source

|

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84759-05-7 |

Source

|

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzoic Acid-d9 is the deuterated form of 3,4,5-Trimethoxybenzoic acid, a derivative of gallic acid. In the scientific community, particularly in the fields of pharmacokinetics and analytical chemistry, isotopically labeled compounds are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, renders a molecule easily distinguishable by mass spectrometry without significantly altering its chemical properties. This guide provides a comprehensive overview of the chemical properties, structure, and applications of 3,4,5-Trimethoxybenzoic Acid-d9, with a focus on its role as an internal standard in quantitative analysis.

Chemical Structure and Properties

3,4,5-Trimethoxybenzoic Acid-d9, also known as 3,4,5-Tris(methoxy-d3)benzoic acid, possesses a benzene ring substituted with a carboxylic acid group and three deuterated methoxy groups.[1] This structure is fundamental to its utility as an internal standard, as it co-elutes with its non-deuterated counterpart in chromatographic separations while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.

The key chemical and physical properties of 3,4,5-Trimethoxybenzoic Acid-d9 are summarized in the table below. For comparative purposes, the properties of the non-deuterated form are also included.

| Property | 3,4,5-Trimethoxybenzoic Acid-d9 | 3,4,5-Trimethoxybenzoic Acid |

| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid | Eudesmic acid, Gallic acid trimethyl ether |

| Molecular Formula | C10H3D9O5 | C10H12O5 |

| Molecular Weight | 221.25 g/mol [2] | 212.20 g/mol |

| CAS Number | 84759-05-7[2] | 118-41-2 |

| Appearance | White to off-white crystalline powder[1] | White to beige fine crystalline powder |

| Melting Point | Not specified, expected to be similar to non-deuterated form | 168-171 °C |

| Solubility | Soluble in common organic solvents like ethanol and acetone; slightly soluble in water.[1] | Very soluble in chloroform, diethyl ether, and ethanol; slightly soluble in water.[3][4] |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

Synthesis and Isotopic Labeling

The synthesis of 3,4,5-Trimethoxybenzoic Acid originates from gallic acid (3,4,5-trihydroxybenzoic acid). The manufacturing process involves the methylation of the three hydroxyl groups of gallic acid.[5] For the deuterated variant, a deuterated methylating agent is employed. A plausible synthetic route is the reaction of gallic acid with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD3)2SO4) or methyl iodide-d3 (CD3I), in the presence of a base.

The choice of a deuterated methylating agent is a critical step in ensuring high isotopic enrichment. The reaction conditions are optimized to drive the methylation to completion, ensuring that all three hydroxyl groups are converted to their corresponding deuterated methoxy ethers. The purity and isotopic enrichment of the final product are typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A high isotopic enrichment, typically exceeding 98 atom % deuterium, is crucial for its function as an internal standard to minimize signal overlap with the non-labeled analyte.[6]

Caption: Synthetic workflow for 3,4,5-Trimethoxybenzoic Acid-d9.

Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of 3,4,5-Trimethoxybenzoic Acid-d9. The primary techniques employed are NMR spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FT-IR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: In the proton NMR spectrum of the non-deuterated 3,4,5-Trimethoxybenzoic acid, characteristic signals are observed for the aromatic protons and the methoxy protons. In a 400 MHz spectrometer using DMSO-d6 as the solvent, the aromatic protons appear as a singlet at approximately 7.25 ppm. The six protons of the two methoxy groups at positions 3 and 5 appear as a singlet at around 3.84 ppm, and the three protons of the methoxy group at position 4 appear as a singlet at about 3.74 ppm.[7] For the d9 variant, the signals corresponding to the methoxy protons would be absent, confirming the successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For the non-deuterated compound in DMSO-d6, the carboxylic carbon appears around 167.40 ppm. The aromatic carbons show signals at approximately 153.11 ppm (C3, C5), 141.81 ppm (C4), 126.38 ppm (C1), and 106.98 ppm (C2, C6). The methoxy carbons at positions 3 and 5 are observed around 56.35 ppm, while the methoxy carbon at position 4 is at approximately 60.55 ppm.[7][8] The spectrum of the d9 compound would show characteristic splitting patterns for the carbons attached to deuterium.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for the application of 3,4,5-Trimethoxybenzoic Acid-d9 as an internal standard. The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, with the difference corresponding to the number of deuterium atoms. The fragmentation pattern can also be analyzed to confirm the structure. For the non-deuterated compound, common fragments in GC-MS analysis include the molecular ion at m/z 212 and a fragment from the loss of a methyl group at m/z 197.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of 3,4,5-Trimethoxybenzoic acid shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong absorption band for the C=O stretch of the carbonyl group is observed around 1684 cm⁻¹.[10] The C-O stretching vibrations of the ether groups are also present. The spectrum of the d9 variant would show C-D stretching vibrations, which occur at lower frequencies than C-H stretches.

Applications in Research and Drug Development

The primary application of 3,4,5-Trimethoxybenzoic Acid-d9 is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to account for variations in instrument response. The ideal internal standard has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled version of the analyte, such as 3,4,5-Trimethoxybenzoic Acid-d9 for the quantification of 3,4,5-Trimethoxybenzoic acid, is considered the gold standard.

A key application is in the analysis of the drug Trimethoprim, where 3,4,5-Trimethoxybenzoic Acid is a known metabolite and impurity.[11] By using the d9-labeled version as an internal standard, researchers can accurately and precisely quantify the levels of this metabolite in various biological matrices.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Use as an Internal Standard

The following is a generalized protocol for the use of 3,4,5-Trimethoxybenzoic Acid-d9 as an internal standard for the quantification of 3,4,5-Trimethoxybenzoic acid in a biological matrix by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of 3,4,5-Trimethoxybenzoic Acid-d9 (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.

- Prepare a series of working solutions of the internal standard by diluting the stock solution to the desired concentrations. The final concentration in the sample should be chosen to give a strong and reproducible signal.

2. Preparation of Calibration Standards:

- Prepare a stock solution of the non-deuterated analyte, 3,4,5-Trimethoxybenzoic acid.

- Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of the analyte.

- Add a constant volume of the internal standard working solution to each calibration standard.

3. Sample Preparation:

- To an aliquot of the unknown sample, add the same constant volume of the internal standard working solution as used for the calibration standards.

- Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction) to remove interferences and isolate the analyte and internal standard.

- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., a C18 reversed-phase column).

- Develop a chromatographic method that provides good separation of the analyte from other matrix components.

- Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in all samples and standards.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

3,4,5-Trimethoxybenzoic Acid-d9 should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is stable under recommended storage conditions, which is typically at room temperature in a dry place.[6]

Conclusion

3,4,5-Trimethoxybenzoic Acid-d9 is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its chemical properties, which closely mimic its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for quantitative mass spectrometry. A thorough understanding of its structure, properties, and the principles behind its application is crucial for the development of robust and reliable analytical methods.

References

-

ChemWhat. 3,4,5-Trimethoxybenzoic Acid D9. Available from: [Link]

-

Solubility of Things. 3,4,5-Trimethoxybenzoic acid. Available from: [Link]

-

Chemical Entities of Biological Interest (ChEBI). 3,4,5-trimethoxybenzoic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 3,4,5-Trimethoxybenzoic Acid. Available from: [Link]

-

DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available from: [Link]

-

SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. Available from: [Link]

-

PubChem. 3,4,5-Trimethoxybenzoic Acid-d9. Available from: [Link]

-

ResearchGate. Spectra of 3,4,5-trimethoxybenzoic acid taken by Perkin–Elmer FTIR 1725X spectrometer. Available from: [Link]

-

Pharmaffiliates. 3,4,5-Trimethoxybenzoic Acid-d9. Available from: [Link]

-

ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),... Available from: [Link]

Sources

- 1. 3,4,5-Trimethoxy Benzoic Acid | Bulk Supplier of Chemical Intermediates [d328f240-f921-4891-b23e-a1eabdc7cc71.web.cn-alchemist.com]

- 2. 3,4,5-Trimethoxybenzoic Acid-d9 | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,4,5-trimethoxybenzoic acid [chemister.ru]

- 5. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. rsc.org [rsc.org]

- 8. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]

- 9. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

3,4,5-Trimethoxybenzoic Acid-d9 CAS number and molecular weight

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9 for Advanced Research Applications

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern analytical chemistry and pharmaceutical development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in complex biological matrices. This guide provides a comprehensive technical overview of 3,4,5-Trimethoxybenzoic Acid-d9, a critical reagent for researchers and scientists. We will delve into its fundamental properties, core applications, and the methodologies that leverage its unique characteristics to achieve robust and reliable experimental outcomes.

Core Identity and Physicochemical Properties

3,4,5-Trimethoxybenzoic Acid-d9 is the deuterated form of 3,4,5-Trimethoxybenzoic Acid (also known as Eudesmic Acid), a naturally occurring O-methylated derivative of gallic acid.[1][2][3] The "-d9" designation signifies that the nine hydrogen atoms on the three methoxy groups have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart or related analytes.[4][5]

The key advantage of using a stable isotope-labeled standard is that it is chemically identical to the analyte of interest, causing it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[6]

Table 1: Key Properties of 3,4,5-Trimethoxybenzoic Acid-d9

| Property | Value | Source(s) |

| CAS Number | 84759-05-7 | [4][5][7][8] |

| Molecular Formula | C₁₀H₃D₉O₅ | [4][5][7] |

| Molecular Weight | ~221.25 g/mol | [5][7][9] |

| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid, Eudesmic Acid-d9 | [4][5] |

| Isotopic Enrichment | Typically ≥98-99 atom % D | [10] |

| Appearance | White to off-white solid/powder | [11] |

| Storage | 2-8°C, protected from light | [4][5] |

Primary Application: Internal Standard in Quantitative Analysis

The principal application of 3,4,5-Trimethoxybenzoic Acid-d9 is as an internal standard (IS) in analytical workflows, particularly for chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS).[4][8] This compound is essential for analytical method development, validation (AMV), and quality control (QC) applications, especially within regulated environments such as Abbreviated New Drug Applications (ANDA).[4][8]

For instance, it serves as a labeled metabolite of Trimebutine, a drug used to treat irritable bowel syndrome, making it indispensable for pharmacokinetic and metabolic studies of this pharmaceutical.[5][7]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful technique for precise quantification. A known amount of the isotopically labeled standard (3,4,5-Trimethoxybenzoic Acid-d9) is spiked into an unknown sample containing the native analyte. The sample is then processed and analyzed by mass spectrometry. Because the standard and analyte behave almost identically during extraction and analysis, any loss of analyte during sample preparation will be matched by a proportional loss of the standard. By measuring the ratio of the mass spectrometer signal from the native analyte to that of the labeled standard, the initial concentration of the analyte can be calculated with high accuracy, effectively nullifying matrix effects and procedural inconsistencies.[6]

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of 3,4,5-Trimethoxybenzoic Acid in Human Plasma

This protocol provides a generalized, robust methodology for using 3,4,5-Trimethoxybenzoic Acid-d9 as an internal standard to quantify its native form in a biological matrix.

Objective: To determine the concentration of 3,4,5-Trimethoxybenzoic Acid in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

3,4,5-Trimethoxybenzoic Acid analytical standard

-

3,4,5-Trimethoxybenzoic Acid-d9 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 3,4,5-Trimethoxybenzoic Acid in ACN.

-

Prepare a 1 mg/mL stock solution of 3,4,5-Trimethoxybenzoic Acid-d9 in ACN.

-

Rationale: Acetonitrile is a common organic solvent that provides good solubility for these compounds and is compatible with reversed-phase chromatography.

-

-

Preparation of Working Solutions:

-

Create a series of calibration standards by serially diluting the analyte stock solution.

-

Prepare a working internal standard (IS) solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in ACN.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of the working IS solution to each tube.

-

Rationale: This step adds the internal standard and the precipitation solvent simultaneously, ensuring consistent protein crashing and IS concentration across all samples. The 3:1 solvent-to-plasma ratio is effective for precipitating plasma proteins.

-

Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Rationale: Formic acid is a common mobile phase additive that aids in the ionization of acidic compounds like benzoic acid derivatives in positive ion mode ESI.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode.

-

MRM Transitions (Hypothetical):

-

Analyte (3,4,5-TMB): Q1: 211.1 → Q3: 196.1

-

IS (3,4,5-TMB-d9): Q1: 220.1 → Q3: 205.1

-

-

Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Quality Assurance

While end-users typically purchase this reagent, understanding its synthesis provides valuable context. 3,4,5-Trimethoxybenzoic Acid-d9 is synthesized from a precursor, commonly gallic acid (3,4,5-trihydroxybenzoic acid).[1] The synthesis involves the methylation of the three hydroxyl groups using a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or methyl iodide-d3 (CD₃I), under basic conditions.[1][12]

Post-synthesis, the product's identity, purity, and isotopic enrichment are rigorously verified using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the successful incorporation of deuterium.

-

Mass Spectrometry (MS): Verifies the molecular weight and isotopic distribution.

-

High-Performance Liquid Chromatography (HPLC): Assesses chemical purity.

Safety, Handling, and Storage

As a laboratory chemical, 3,4,5-Trimethoxybenzoic Acid-d9 requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from light, to ensure long-term stability.[5][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.[8]

References

-

ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,4,5-Trimethoxybenzoic Acid-d9 | CAS No : 84759-05-7. Retrieved from [Link]

-

Analytical Standard Solutions (A2S). (n.d.). Trimethoxybenzoic-3,4,5 acid D9. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid-d9. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzoic Acid in Natural Product Synthesis and Bioactive Compound Production. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

-

PubMed. (2010). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 3. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]

- 9. 3,4,5-Trimethoxybenzoic Acid-d9 | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Trimethoxybenzoic-3,4,5 acid D9 [a-2-s.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9: Properties, Synthesis, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially when coupled with mass spectrometry. This guide provides an in-depth technical overview of 3,4,5-Trimethoxybenzoic Acid-d9 (TMBA-d9), a deuterated analog of 3,4,5-Trimethoxybenzoic Acid.

This document will delve into the fundamental physical and chemical characteristics of TMBA-d9, its synthesis, and its critical role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows. The insights provided are curated for scientists and professionals who require a reliable and well-characterized tool for method development, validation, and routine sample analysis. TMBA-d9 is notably utilized in the quantitative analysis of the antibacterial drug Trimethoprim and its metabolites.[1][2]

Physicochemical Characteristics

The defining feature of 3,4,5-Trimethoxybenzoic Acid-d9 is the substitution of nine hydrogen atoms with deuterium on the three methoxy groups. This isotopic labeling confers a mass shift of +9 atomic mass units compared to its unlabeled counterpart, without significantly altering its chemical properties. This near-identical physicochemical behavior is the foundation of its efficacy as an internal standard.[3][4]

Core Properties

A summary of the key physical and chemical properties of 3,4,5-Trimethoxybenzoic Acid-d9 is presented below.

| Property | Value | Source(s) |

| Chemical Name | 3,4,5-tris(trideuteriomethoxy)benzoic acid | [1][5] |

| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid, Gallic Acid Trimethyl Ether-d9 | [5][6] |

| CAS Number | 84759-05-7 | [1][5][7] |

| Molecular Formula | C₁₀H₃D₉O₅ | [7] |

| Molecular Weight | 221.25 g/mol | [5][7][8] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | Expected to be ~168-172 °C | [5] |

| Isotopic Enrichment | Typically ≥98 atom % D | [3][6] |

Note: The melting point is based on the unlabeled 3,4,5-Trimethoxybenzoic Acid and is expected to be nearly identical for the deuterated analog.

Solubility Profile

Based on the properties of its unlabeled analog, 3,4,5-Trimethoxybenzoic Acid-d9 is expected to exhibit the following solubility characteristics:

-

High Solubility: Readily soluble in organic solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[9]

-

Limited Solubility: Sparingly soluble in water.[9]

-

pH-Dependent Solubility: The presence of the carboxylic acid group means its solubility in aqueous solutions will increase in basic conditions due to deprotonation and salt formation.[9]

Spectroscopic Profile

The spectroscopic data for TMBA-d9 is critical for its identification and confirmation. The key distinction from its unlabeled counterpart lies in the changes observed in ¹H NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TMBA-d9 will be significantly simplified compared to the unlabeled compound. The characteristic signals for the methoxy protons (typically around 3.8 ppm) will be absent. The spectrum will primarily show the two aromatic protons on the benzene ring (as a singlet) and the acidic proton of the carboxylic acid group (which may be broad and its chemical shift concentration-dependent).

-

¹³C NMR: The carbon-13 NMR spectrum will be very similar to the unlabeled compound. However, the signals for the methoxy carbons will appear as multiplets due to coupling with deuterium. The chemical shifts for the unlabeled compound are approximately δ 167.4 (C=O), 153.1 (C-O), 141.8 (C-O), 126.4 (C-COOH), 107.0 (Ar-CH), 60.5 (p-OCH₃), and 56.3 (m-OCH₃) ppm in DMSO-d6.[4][10]

Mass Spectrometry (MS)

The mass spectrum of TMBA-d9 is its most defining analytical feature. The molecular ion peak will be observed at an m/z value that is 9 units higher than the unlabeled compound (212.20 g/mol ).[5][11] This distinct mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard in a single LC-MS run.[11]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions for the carboxylic acid group (a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹) and aromatic C-H and C=C bonds. The C-D stretching vibrations will be present but may be less intense and shifted to lower wavenumbers compared to C-H stretches.

Synthesis Pathway

The synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 is analogous to the synthesis of its unlabeled counterpart, with the critical difference being the use of a deuterated methylating agent. The common starting material is Gallic Acid (3,4,5-trihydroxybenzoic acid).

A plausible synthetic route is outlined below:

Caption: Generalized synthesis workflow for 3,4,5-Trimethoxybenzoic Acid-d9.

The core of the synthesis is a Williamson ether synthesis where the hydroxyl groups of gallic acid are deprotonated by a base, and the resulting alkoxides react with the deuterated methylating agent. More environmentally friendly methods may employ deuterated dimethyl carbonate.[12] Purification is typically achieved through recrystallization to yield a high-purity product suitable for analytical use.

Application in Quantitative Analysis: A Workflow Example

3,4,5-Trimethoxybenzoic Acid-d9 is an ideal internal standard for the quantification of Trimethoprim and related compounds in biological matrices like plasma, serum, and urine.[1][13][14] Its utility stems from its ability to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[3][4]

Experimental Protocol: Quantification of Trimethoprim in Plasma

This protocol provides a general framework for the use of TMBA-d9 as an internal standard in an LC-MS/MS method.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Trimethoprim and TMBA-d9 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Trimethoprim by serial dilution of the stock solution.

-

Prepare a working internal standard solution of TMBA-d9 at a fixed concentration (e.g., 1 µg/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the TMBA-d9 working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Trimethoprim: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

TMBA-d9: Q1 (Pre-cursor Ion) -> Q3 (Product Ion)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Trimethoprim to the peak area of TMBA-d9 against the concentration of the Trimethoprim standards.

-

Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical workflow for Trimethoprim quantification using TMBA-d9.

Safety and Handling

3,4,5-Trimethoxybenzoic Acid-d9 should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light.[2][6]

Conclusion

3,4,5-Trimethoxybenzoic Acid-d9 is a high-purity, well-characterized stable isotope-labeled compound that serves as an indispensable tool for the accurate quantification of Trimethoprim and other structurally related molecules. Its physicochemical properties, which closely mimic those of the unlabeled analyte, ensure its reliability as an internal standard in demanding analytical applications. By understanding its characteristics and implementing it within a validated workflow, researchers and drug development professionals can achieve a high degree of confidence in their quantitative results, ultimately contributing to the integrity and robustness of their scientific findings.

References

-

3,4,5-Trimethoxybenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem. (n.d.). Retrieved from [Link]

-

Benzoic acid, 3,4,5-trimethoxy- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]

-

3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7; ChemWhat Code: 1479970. (n.d.). ChemWhat. Retrieved from [Link]

-

3,4,5-Trimethoxybenzoic Acid-d9 | C10H12O5 | CID 12227853 - PubChem. (n.d.). Retrieved from [Link]

-

Analytical Methods. (2015). Royal Society of Chemistry. Retrieved from [Link]

-

3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid and other Alkoxybenzaldehydes. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. (2020). PubMed. Retrieved from [Link]

-

Determination of trimethoprim by various analytical techniques- A- review. (2020). SciSpace. Retrieved from [Link]

- A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents. (2017).

-

Preparation of 3,4,5-trimethoxybenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents. (2016).

-

ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023). Retrieved from [Link]

-

Review Article - Ashdin Publishing. (2023). Retrieved from [Link]

-

A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. (2019). Scirp.org. Retrieved from [Link]

-

(PDF) Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS - ResearchGate. (2020). Retrieved from [Link]

-

Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES - Shimadzu. (n.d.). Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 3. 3,4,5-trimethoxybenzoic acid [chemister.ru]

- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 5. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 3,4,5-Trimethoxybenzoic Acid-d9 | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 12. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 13. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Application of Trimethoprim-d9 in Quantitative Bioanalysis

An important clarification regarding the topic: The compound 3,4,5-Trimethoxybenzoic Acid-d9 is a stable isotope-labeled form of 3,4,5-Trimethoxybenzoic Acid. Due to significant structural differences, it is not a suitable internal standard for the quantification of Trimethoprim in bioanalytical methods that rely on the principle of isotope dilution. The foundational requirement for a stable isotope-labeled internal standard is that it be chemically and structurally nearly identical to the analyte of interest.

Therefore, this technical guide has been expertly curated to focus on the scientifically correct and widely accepted stable isotope-labeled internal standard for Trimethoprim: Trimethoprim-d9 . This guide will provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of its application in the precise and accurate quantification of Trimethoprim.

A Senior Application Scientist's Perspective on Isotope Dilution Mass Spectrometry

Abstract

The quantification of the synthetic antibiotic Trimethoprim in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and clinical monitoring studies. The gold-standard for such analyses is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing the principle of Isotope Dilution. This guide provides an in-depth technical exploration of Trimethoprim-d9, a deuterated stable isotope-labeled internal standard, and its pivotal role in achieving accurate, precise, and robust quantification of Trimethoprim. We will dissect the underlying principles, provide validated experimental protocols, and discuss the causality behind key methodological choices, offering a comprehensive resource for professionals in drug development and bioanalysis.

The Imperative for an Ideal Internal Standard in Trimethoprim Analysis

Trimethoprim is a bacteriostatic antibiotic, often combined with a sulfonamide like sulfamethoxazole, that functions by inhibiting dihydrofolate reductase. Its therapeutic window and potential for adverse effects necessitate precise monitoring in biological fluids. Bioanalytical methods, particularly those involving complex matrices like plasma, urine, or tissue homogenates, are susceptible to variations that can compromise accuracy. These variations arise from multiple sources:

-

Sample Preparation Inconsistencies: Analyte loss can occur unpredictably during protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to erroneous measurements.

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run can introduce systematic error.

To correct for these unavoidable sources of error, a suitable Internal Standard (IS) is indispensable. The ideal IS co-behaves with the analyte through the entire analytical process but is distinguishable by the detector. A Stable Isotope-Labeled (SIL) internal standard, such as Trimethoprim-d9, represents the pinnacle of internal standardization for mass spectrometry. Its physical and chemical properties are nearly identical to Trimethoprim, ensuring it tracks the analyte's behavior from extraction to detection, thus providing the most effective compensation for experimental variability.

Trimethoprim-d9: The Gold-Standard Internal Standard

Trimethoprim-d9 is a synthetic version of the Trimethoprim molecule where nine hydrogen atoms have been replaced by their stable heavy isotope, deuterium (²H or D). Specifically, the nine protons on the three methoxy (-OCH₃) groups are replaced.

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.1382 |

| Trimethoprim-d9 | C₁₄H₉D₉N₄O₃ | 299.1947 |

This mass shift of +9 Da is crucial. It allows the mass spectrometer to differentiate between the analyte (Trimethoprim) and the internal standard (Trimethoprim-d9) while ensuring their chromatographic co-elution and identical ionization efficiency. This co-elution is a critical self-validating feature of the method; any matrix effect that influences the ionization of Trimethoprim will identically influence Trimethoprim-d9 at the same point in time, allowing for a highly accurate ratio-based quantification.

Caption: Workflow demonstrating co-processing of Trimethoprim and Trimethoprim-d9.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma

This section details a validated protocol for the determination of Trimethoprim in human plasma using Trimethoprim-d9 as the internal standard, followed by LC-MS/MS analysis.

3.1. Materials and Reagents

-

Analytes: Trimethoprim, Trimethoprim-d9

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

-

Reagents: Ultrapure water, Human Plasma (K₂EDTA)

-

Consumables: 1.5 mL polypropylene tubes, SPE cartridges (e.g., Oasis HLB or equivalent)

3.2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimethoprim and Trimethoprim-d9 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard (WS) Solutions: Serially dilute the Trimethoprim stock solution with 50:50 ACN:H₂O to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Trimethoprim-d9 stock solution with 50:50 ACN:H₂O to a final concentration of 50 ng/mL. The concentration is chosen to be in the mid-range of the calibration curve to ensure a robust detector response.

3.3. Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over simpler protein precipitation to achieve a cleaner extract. This minimizes matrix effects and enhances the longevity of the analytical column and mass spectrometer.

-

Sample Aliquoting: Pipette 100 µL of plasma samples (calibrators, QCs, or unknowns) into 1.5 mL tubes.

-

IS Addition: Add 25 µL of the 50 ng/mL IS working solution to all tubes except for the blank matrix samples.

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This step lyses cells and precipitates some proteins while ensuring the analytes are in a charged state suitable for retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of ultrapure water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove hydrophilic interferences.

-

Elution: Elute the analytes with 1 mL of ACN. The organic solvent disrupts the hydrophobic interaction between the analytes and the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). This step concentrates the sample and ensures compatibility with the initial LC conditions.

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

3.4. LC-MS/MS Conditions

-

LC System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

3.5. Mass Spectrometer Parameters

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. This provides two levels of specificity, significantly reducing chemical noise.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trimethoprim | 291.1 | 230.1 | 25 |

| Trimethoprim-d9 | 300.2 | 239.1 | 25 |

Causality: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are chosen based on their stability and abundance following collision-induced dissociation, ensuring a sensitive and specific transition for monitoring. The identical collision energy for both analyte and IS is a direct consequence of their structural similarity.

Data Analysis and System Validation

The concentration of Trimethoprim in an unknown sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Concentration ∝ (AreaTrimethoprim / AreaTrimethoprim-d9)

A calibration curve is constructed by plotting this area ratio against the known concentrations of the calibrator samples. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to fit the curve. The concentration of unknown samples is then interpolated from this curve.

The method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

-

Accuracy & Precision: Assessed at multiple QC levels (LOD, LLOQ, LQC, MQC, HQC), with acceptance criteria typically within ±15% (±20% at LLOQ).

-

Calibration Curve: Linearity and range.

-

Matrix Effect: Quantitatively assessed to ensure it is compensated for by the IS.

-

Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.

Conclusion

The use of Trimethoprim-d9 as a stable isotope-labeled internal standard is the cornerstone of modern, high-performance bioanalytical methods for the quantification of Trimethoprim. Its near-identical chemical and physical properties to the parent drug ensure it effectively normalizes for variability during sample preparation and analysis. This technical guide outlines a robust, validated SPE LC-MS/MS protocol that, when followed, provides a self-validating system for generating high-quality, reliable data essential for drug development and clinical research. The principles and practices described herein represent the authoritative standard for quantitative bioanalysis.

References

-

Title: Trimethoprim Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Bioanalysis URL: [Link]

-

Title: The Use of Stable Isotopes in Quantitative LC-MS Source: LCGC North America URL: [Link]

-

Title: Solid-Phase Extraction: An Overview Source: ScienceDirect Topics URL: [Link]

-

Title: Trimethoprim: An Updated Review of Its Antimicrobial Activity and Clinical Use Source: Clinical Infectious Diseases URL: [Link]

A Technical Guide to the Solubility of 3,4,5-Trimethoxybenzoic Acid-d9 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trimethoxybenzoic Acid-d9, a deuterated analog of a key building block in pharmaceutical and chemical synthesis. In the absence of direct experimental data for the deuterated compound, this guide synthesizes information on its non-deuterated counterpart, 3,4,5-Trimethoxybenzoic Acid, to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, this document outlines standardized methodologies for the experimental determination of solubility, offering researchers and drug development professionals a practical toolkit for their work. The potential influence of deuteration on solubility is also discussed, drawing on contemporary research to inform experimental design.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification and Crystallization: Selecting appropriate solvents for isolating and purifying target compounds.

-

Formulation Development: Designing effective delivery systems for active pharmaceutical ingredients (APIs).

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.[1]

3,4,5-Trimethoxybenzoic Acid and its deuterated isotopologue, 3,4,5-Trimethoxybenzoic Acid-d9, are valuable intermediates in organic synthesis.[2] The deuterated form is particularly useful in metabolic studies and as an internal standard in analytical chemistry.[3] This guide focuses on providing a detailed understanding of the solubility of 3,4,5-Trimethoxybenzoic Acid-d9 to aid in its effective utilization.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a guiding tenet.[4]

Table 1: Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid and its Deuterated Analog

| Property | 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoic Acid-d9 | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₃D₉O₅ | ,[5] |

| Molecular Weight | 212.20 g/mol | 221.25 g/mol | ,[5] |

| Appearance | White to off-white crystalline powder | Not specified (typically similar to non-deuterated) | [4] |

| Melting Point | 168-171 °C | No data available | [2] |

The structure of 3,4,5-Trimethoxybenzoic Acid, with its aromatic ring, carboxylic acid group, and three methoxy groups, imparts a moderate polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy groups are primarily hydrogen bond acceptors.

Solubility Profile of 3,4,5-Trimethoxybenzoic Acid (Non-Deuterated Analog)

Qualitative Solubility

Based on available literature, 3,4,5-Trimethoxybenzoic Acid exhibits the following general solubility characteristics:

-

Sparingly soluble in water: The hydrophobic nature of the benzene ring and methoxy groups limits its solubility in water.[4][6]

-

Soluble in many organic solvents: It shows good solubility in a range of common organic solvents.[4][6]

Table 2: Qualitative Solubility of 3,4,5-Trimethoxybenzoic Acid in Common Organic Solvents

| Solvent | Polarity | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | [6] |

| Ethanol | Polar protic | Soluble | [6] |

| Dichloromethane (DCM) | Non-polar | Soluble | [6] |

| Chloroform | Non-polar | Very Soluble | [7] |

| Diethyl Ether | Non-polar | Very Soluble | [7] |

Quantitative Solubility Data

Quantitative solubility data for 3,4,5-Trimethoxybenzoic Acid is limited. However, the following values have been reported:

Table 3: Quantitative Solubility of 3,4,5-Trimethoxybenzoic Acid

| Solvent | Temperature | Solubility | Reference(s) |

| Water | Not Specified | 1 mg/mL (requires sonication) | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [5] |

It is crucial to note that solubility is temperature-dependent. For most solid organic compounds, solubility increases with temperature.[4]

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium is a subtle structural modification that can influence a compound's physicochemical properties, including solubility. This is often attributed to changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces.

A study on flurbiprofen and its deuterated analog, flurbiprofen-d8, revealed that deuteration led to a twofold increase in aqueous solubility.[8] While this provides a valuable insight, the effect of deuteration on solubility is not always predictable and can be compound-specific. For practical purposes in initial experimental design, it is reasonable to assume that the solubility of 3,4,5-Trimethoxybenzoic Acid-d9 will be of a similar order of magnitude to its non-deuterated counterpart in the same organic solvents. However, for applications requiring high precision, experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

For definitive solubility data, experimental determination is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

3,4,5-Trimethoxybenzoic Acid-d9

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, NMR)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Caption: Experimental workflow for the shake-flask method of solubility determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4,5-Trimethoxybenzoic Acid-d9 to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification and Calculation:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 3,4,5-Trimethoxybenzoic Acid-d9 in the diluted solution using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating checks should be incorporated into the protocol:

-

Verification of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer changes significantly over time.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphic transformation of the compound has occurred during the experiment.

-

Mass Balance: The total amount of compound at the end of the experiment (dissolved + undissolved) should be reconciled with the initial amount, with acceptable losses typically being less than 5%.[9]

Logical Relationships in Solubility

The solubility of 3,4,5-Trimethoxybenzoic Acid-d9 is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.

Caption: Key factors influencing the solubility of 3,4,5-Trimethoxybenzoic Acid-d9.

Conclusion

While direct experimental data on the solubility of 3,4,5-Trimethoxybenzoic Acid-d9 in organic solvents is currently scarce, a robust understanding of its likely behavior can be extrapolated from its non-deuterated analog. It is predicted to be soluble in common polar aprotic and polar protic organic solvents such as DMSO and ethanol, and also in less polar solvents like dichloromethane and chloroform, while exhibiting poor aqueous solubility. The minor structural change due to deuteration is not expected to drastically alter this general profile, though it may lead to a measurable increase in solubility. For all critical applications, the experimental determination of solubility using a validated method, such as the shake-flask protocol detailed in this guide, is strongly recommended to ensure accuracy and reproducibility.

References

- Solubility of Things. 3,4,5-Trimethoxybenzoic acid.

- U.S. Pharmacopeia.

-

PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

- KM Pharma Solution Private Limited. MSDS - 3,4,5-Trimethoxybenzoic Acid D9.

-

PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]

- Solubility of Things. 3,4,5-Trimethoxybenzoic acid.

-

Pharmaffiliates. 3,4,5-Trimethoxybenzoic Acid-d9. [Link]

- Pharmaffili

-

ChemDB. 3,4,5-trimethoxybenzoic acid. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

-

Harada, S., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(6), 1073-1079. [Link]

-

Alchemist. 3,4,5-Trimethoxy Benzoic Acid. [Link]

-

ChemWhat. 3,4,5-Trimethoxybenzoic Acid D9. [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. newdruginfo.com [newdruginfo.com]

- 3. â©786⪠Particle Size Distribution Estimation by Analytical Sieving [doi.usp.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. filab.fr [filab.fr]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usp.org [usp.org]

safety and handling guidelines for 3,4,5-Trimethoxybenzoic Acid-d9

An In-Depth Technical Guide to the Safe Handling and Storage of 3,4,5-Trimethoxybenzoic Acid-d9

Introduction

3,4,5-Trimethoxybenzoic Acid-d9 is the deuterated form of 3,4,5-Trimethoxybenzoic Acid, a compound significant in various research and development applications, including its use as a labeled metabolite of Trimebutine for pharmacokinetic studies.[1] The strategic replacement of nine hydrogen atoms with deuterium isotopes imparts a greater molecular weight and, more importantly, strengthens the C-D bonds compared to C-H bonds. This "kinetic isotope effect" can significantly alter metabolic pathways, making such compounds invaluable tools in drug discovery and metabolic research.[2][3]

However, the unique properties of this isotopically labeled compound present a dual challenge for the researcher. Not only must one manage the inherent chemical hazards of the parent molecule, but one must also employ specialized handling and storage protocols to preserve its isotopic integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle 3,4,5-Trimethoxybenzoic Acid-d9, ensuring both personnel safety and the validity of experimental outcomes.

Compound Profile and Hazard Identification

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice. While the deuteration does not fundamentally alter the chemical reactivity, it necessitates stringent controls against isotopic dilution.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 3,4,5-tris(trideuteriomethoxy)benzoic acid | [4] |

| Synonyms | 3,4,5-Trimethoxybenzoic Acid-d9, Gallic Acid Trimethyl Ether-d9 | [4][5] |

| CAS Number | 84759-05-7 | [1][4][5][6] |

| Molecular Formula | C₁₀H₃D₉O₅ | [1] |

| Molecular Weight | Approx. 221.25 g/mol | [1][4][5] |

| Appearance | Solid, powder | [7][8] |

| Isotopic Enrichment | Typically ≥99 atom % D | [5] |

Hazard Classification

The safety profile of 3,4,5-Trimethoxybenzoic Acid-d9 is primarily derived from its non-deuterated analogue. According to the Globally Harmonized System (GHS), it is classified as follows:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

(Source: Aggregated GHS information from multiple suppliers)[8][9][10][11]

The primary risks associated with this compound are direct contact with the skin and eyes and inhalation of its dust form.[10][12]

The Hierarchy of Controls: A Risk Mitigation Framework

To ensure maximum safety, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering Controls

These controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. This is critical to contain airborne dust and prevent inhalation, which can cause respiratory irritation.[9][13]

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure provides containment while maintaining the accuracy of the measurement.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs for handling, storage, and disposal must be written and followed.

-

Designated Areas: Clearly mark areas where 3,4,5-Trimethoxybenzoic Acid-d9 is stored and handled.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound, including the importance of maintaining isotopic integrity.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly for all procedures involving this compound.

| Body Area | Specification | Rationale and Source |

| Hand | Nitrile rubber gloves (minimum 0.11 mm thickness). | Protects against skin irritation.[9] Gloves must be inspected before use and removed without touching the outer surface.[9] Change gloves regularly (e.g., every 30-60 minutes) or immediately upon known contact.[14] |

| Eye/Face | Safety goggles with side shields or a full-face shield. | Protects against dust particles and splashes that can cause serious eye irritation.[9][12][14] |

| Respiratory | NIOSH-approved N95 or P1 dust mask. | Required when handling the solid powder outside of a fume hood or ventilated enclosure to prevent respiratory tract irritation.[9] |

| Body | Laboratory coat; additional protective clothing as needed. | Prevents contamination of personal clothing and protects against incidental skin contact.[9][12] |

Core Experimental Protocols

Adherence to meticulous experimental technique is paramount for both safety and data quality. The following protocols provide a self-validating system for handling 3,4,5-Trimethoxybenzoic Acid-d9.

Caption: A logical workflow minimizes exposure and preserves isotopic purity.

Protocol: Weighing of Solid 3,4,5-Trimethoxybenzoic Acid-d9

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational.

-

Workspace Setup: Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

-

Aliquotting: Carefully transfer the required amount of the solid compound from its storage container to a tared, anti-static weigh boat or directly into the experimental vessel.

-

Technique: Use a spatula to gently handle the powder. Avoid any actions that could generate dust, such as scooping quickly or dropping the solid from a height.[15]

-

Cleanup: Promptly close the main storage container. Clean the spatula and any contaminated surfaces. Dispose of the weigh boat as hazardous waste.

Protocol: Solubilization and Solution Handling

-

Glassware Preparation: Use glassware that has been thoroughly dried in an oven (e.g., at 150°C overnight) and cooled in a desiccator to remove residual moisture.[16]

-

Solvent Selection: Use only anhydrous, deuterated solvents for dissolution to prevent hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the sample.[16]

-

Inert Atmosphere: For applications requiring the highest isotopic integrity, perform the solubilization under a dry, inert atmosphere (e.g., nitrogen or argon).[3][16] This prevents the hygroscopic compound from absorbing atmospheric moisture.[2]

-

Dissolution: Add the weighed solid to the prepared glassware, then add the deuterated solvent via a syringe or cannula. Cap the vessel immediately.

-

Mixing: Gently swirl or sonicate the mixture to ensure complete dissolution.

Storage and Stability

Proper storage is critical for maintaining the chemical and isotopic integrity of 3,4,5-Trimethoxybenzoic Acid-d9. The primary concerns are moisture, which can cause isotopic dilution, and incompatibility with other chemicals.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature in a cool, dry place. | Per manufacturer recommendations.[5] Avoid heat sources.[12] |

| Atmosphere | Keep container tightly closed. For long-term storage, store in a desiccator or under an inert atmosphere (argon/nitrogen). | Prevents H-D exchange with atmospheric moisture, which is a primary degradation pathway for deuterated compounds.[2][3][16] |

| Container | Original manufacturer's vial, tightly sealed. | Ensures proper containment and labeling. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | These materials can cause hazardous chemical reactions.[12][17] |

| Security | Store in a locked cabinet or location. | As per GHS precautionary statement P405 ("Store locked up").[9][10] |

The compound is generally stable if stored under these recommended conditions, but should be re-analyzed for purity if stored for extended periods (e.g., over three years).[5]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures

| Exposure Route | First Aid Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[9][10][12] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9][17] |

Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection (N95 mask), gloves, and eye protection.

-

Contain: Prevent further spread of the spill.

-

Clean-up: For solid spills, do not use dry sweeping, which can generate dust. Instead, gently sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Wipe the spill area with an appropriate solvent and decontaminating solution.

-

Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Waste Disposal

All waste containing 3,4,5-Trimethoxybenzoic Acid-d9, including unused product, contaminated materials, and rinsate from empty containers, must be treated as hazardous chemical waste.[3]

-

Segregation: Keep deuterated waste separate from other waste streams and properly labeled.

-

Containers: Use suitable, closed, and clearly labeled containers for disposal.[9]

-

Regulations: Disposal must be conducted in strict accordance with all institutional, local, and national environmental regulations.[3][10] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[3]

Conclusion

The safe and effective use of 3,4,5-Trimethoxybenzoic Acid-d9 in a research setting is predicated on a dual understanding of its chemical hazards and its unique isotopic properties. By implementing the hierarchy of controls, adhering to meticulous handling and storage protocols, and preparing for potential emergencies, researchers can protect themselves from exposure while safeguarding the isotopic integrity of the compound. This disciplined approach ensures not only the safety of laboratory personnel but also the accuracy and reliability of the valuable data generated using this important research tool.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Fisher Scientific. (2025).

- Aquigen Bio Sciences.

- BenchChem. (2025).

- PubChem. 3,4,5-Trimethoxybenzoic Acid-d9.

- ChemicalBook. 3,4,5-Trimethoxybenzoic Acid-d9 | 84759-05-7.

- Synquest Labs.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3,4,5-Trimethoxy benzoic acid.

- ECHEMI. (n.d.).

- Fisher Scientific. (2025).

- Santa Cruz Biotechnology.

- Santa Cruz Biotechnology. 3,4,5-Trimethoxybenzoic Acid-d9 | CAS 84759-05-7.

- Acros Organics. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethoxybenzoic acid, 99%.

- C/D/N Isotopes Inc. 3,4,5-Trimethoxy-d9-benzoic Acid.

- Power, L. A., & Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- PubChem. 3,4,5-Trimethoxybenzoic Acid.

- Sigma-Aldrich. 3,4,5-Trimethoxybenzoic acid ReagentPlus®, 99%.

- Analytical Standard Solutions (A2S). Trimethoxybenzoic-3,4,5 acid D9.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4,5-Trimethoxybenzoic Acid-d9 | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 3,4,5-Trimethoxybenzoic Acid-d9 | 84759-05-7 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Trimethoxybenzoic-3,4,5 acid D9 [a-2-s.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]

- 14. pppmag.com [pppmag.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

A Robust LC-MS/MS Method for the Quantitative Analysis of Trimethoprim in Biological Matrices Using 3,4,5-Trimethoxybenzoic Acid-d9 as an Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract